molecular formula C11H12BrNO B13709718 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone

1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone

Cat. No.: B13709718
M. Wt: 254.12 g/mol
InChI Key: RGNKQZACQBRNLD-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone is an organic compound with a unique structure that combines a brominated aromatic ring and a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone typically involves the bromination of 3-methylphenyl followed by the introduction of the pyrrolidinone group. One common method includes the reaction of 2-bromo-3-methylbenzoyl chloride with pyrrolidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone can be compared with similar compounds, such as:

    1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone: Differing by the position of the methyl group, this compound may exhibit different reactivity and biological activity.

    1-(2-Chloro-3-methylphenyl)-2-pyrrolidinone: The substitution of bromine with chlorine can lead to variations in chemical properties and applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-8-4-2-5-9(11(8)12)13-7-3-6-10(13)14/h2,4-5H,3,6-7H2,1H3

InChI Key

RGNKQZACQBRNLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC2=O)Br

Origin of Product

United States

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